molecular formula C18H17N3O4 B10963270 ethyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate

ethyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate

Cat. No.: B10963270
M. Wt: 339.3 g/mol
InChI Key: AICAVKSNMSBVQP-UHFFFAOYSA-N
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Description

ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate ester, and a cyano group

Preparation Methods

The synthesis of ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Esterification: The benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and pyridine ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    Methyl 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.

    4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOIC ACID: The ester group is replaced with a carboxylic acid.

    Ethyl 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE Derivatives: Various derivatives with modifications to the pyridine ring or benzoate ester.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]benzoate

InChI

InChI=1S/C18H17N3O4/c1-4-25-18(24)12-5-7-13(8-6-12)20-10-15-11(2)14(9-19)16(22)21(3)17(15)23/h5-8,10,23H,4H2,1-3H3

InChI Key

AICAVKSNMSBVQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)C(=C2C)C#N)C)O

Origin of Product

United States

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